molecular formula C58H107NO23 B1149562 blasticidin A CAS No. 100513-53-9

blasticidin A

Número de catálogo: B1149562
Número CAS: 100513-53-9
Peso molecular: 1186.5 g/mol
Clave InChI: VVBSMETZVCGSHB-ONKGEUKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Blasticidin A is a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327.1 It inhibits aflatoxin production by A. parasiticus without affecting fungal growth (IC50s = 0.25 and 1.6 μM, respectively). This compound also decreases ribosomal protein levels and inhibits protein synthesis in S. cerevisiae.
This compound is a high molecular weight tetramic acid with broad spectrum antifungal and antibacterial activity, first reported in 1955. Like many tetramic acids, this compound is isolated as the stable calcium salt/complex. This compound and closely related aflastatin A are specific inhibitors of the production of the mycotoxin, aflatoxin by Aspergillus parasiticus.

Aplicaciones Científicas De Investigación

Inhibición de la Producción de Aflatoxina

Blasticidin A, junto con la aflastatina A, son metabolitos de Streptomyces que actúan como inhibidores específicos de la producción de aflatoxina por Aspergillus parasiticus {svg_1}. Esta aplicación es particularmente importante en el campo de la seguridad alimentaria, ya que las aflatoxinas son potentes carcinógenos producidos por ciertos mohos, y su presencia en alimentos y piensos es un riesgo significativo para la salud {svg_2}.

Inhibición de la Síntesis de Proteínas

This compound es un potente inhibidor de la síntesis de proteínas tanto en bacterias como en eucariotas {svg_3} {svg_4}. Actúa bloqueando la hidrólisis del peptidil-tRNA inducida por factores de liberación e inhibe la formación del enlace peptídico {svg_5} {svg_6}. Esta propiedad hace que this compound sea una herramienta valiosa en la investigación de biología molecular, particularmente en estudios que involucran la síntesis de proteínas y su regulación {svg_7} {svg_8}.

Agente de Selección en Cultivo Celular

This compound se utiliza como agente de selección tanto en células de mamíferos como en células bacterianas {svg_9}. Permite la selección de células que han incorporado un plásmido que lleva el gen de resistencia a la blasticidina, lo cual es crucial en las aplicaciones de ingeniería genética y biotecnología {svg_10}.

Actividad Antifúngica

This compound exhibe actividad contra los hongos {svg_11}. Esto podría potencialmente aprovecharse para el desarrollo de nuevos agentes antifúngicos, particularmente dada la creciente incidencia de infecciones fúngicas y la aparición de cepas fúngicas resistentes a los medicamentos {svg_12}.

Actividad Antinematodo

This compound también muestra actividad contra los nematodos {svg_13}. Los nematodos son un grupo diverso de organismos, muchos de los cuales son parásitos que causan enfermedades significativas en humanos y animales. La actividad antinematodo de this compound podría, por lo tanto, explotarse para fines terapéuticos {svg_14}.

Actividad Antitumoral

This compound es activo contra las células tumorales {svg_15}. Esto sugiere posibles aplicaciones en la terapia del cáncer, aunque se necesitarían más investigaciones para explorar completamente esta posibilidad {svg_16}.

Safety and Hazards

Blasticidin S Hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It is advised to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Direcciones Futuras

Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .

Análisis Bioquímico

Biochemical Properties

Blasticidin A plays a crucial role in biochemical reactions by inhibiting protein synthesis. It interacts with the ribosomal machinery, specifically binding to the peptidyl transferase center of the large ribosomal subunit . This interaction prevents the formation of peptide bonds, thereby halting the translation process. This compound is known to interact with various biomolecules, including ribosomal RNA and proteins involved in translation. Its binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with the ribosomal machinery . This inhibition leads to rapid cell death, making this compound an effective selection antibiotic. In mammalian cells, this compound has been shown to inhibit nonsense-mediated mRNA decay and modulate translation dynamics at premature termination codons, leading to enhanced protein production . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of ribosomes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis. This compound does not inhibit stop codon recognition by the eukaryotic release factor 1 (eRF1) but interferes with eRF1’s accommodation into the peptidyl transferase center and subsequent peptide release . This inhibition of translation elongation and termination is the primary mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to the development of resistance in cell cultures, necessitating careful monitoring and adjustment of dosages . In vitro studies have shown that this compound maintains its inhibitory effects on protein synthesis over time, but the extent of inhibition may vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have shown that the threshold for toxicity varies among different animal models, and careful dosage optimization is necessary to achieve the desired effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibiotic. It interacts with enzymes and cofactors involved in protein synthesis, including ribosomal RNA and proteins . The compound’s inhibitory effects on translation can lead to changes in metabolic flux and metabolite levels, as cells attempt to compensate for the disruption in protein production. Additionally, this compound is metabolized by specific enzymes, which can affect its activity and stability in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via peptide ABC-importers, such as oligopeptide permease (Opp) and dipeptide permease (Dpp) . Once inside the cell, this compound interacts with ribosomal RNA and proteins, leading to its accumulation in the ribosomal machinery. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound is primarily localized in the ribosomes, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to the peptidyl transferase center of the large ribosomal subunit. This specific localization is crucial for its function as an antibiotic, as it allows this compound to effectively disrupt the translation process. Additionally, this compound may interact with other subcellular compartments involved in protein synthesis and degradation .

Propiedades

{ "Design of Synthesis Pathway": "Blasticidin A can be synthesized by a convergent synthesis approach, involving the coupling of two key intermediates, namely 3-amino-4-hydroxybenzoic acid and 3-hydroxy-6-nitrobenzoic acid. The synthesis pathway involves multiple steps of protection, deprotection, coupling, and reduction reactions.", "Starting Materials": [ "3-nitrobenzoic acid", "3-hydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "Hydrogen peroxide (H2O2)", "Sodium borohydride (NaBH4)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Ethyl acetate (EtOAc)", "Chloroform (CHCl3)", "Methylene chloride (CH2Cl2)", "Tetrahydrofuran (THF)", "Pyridine", "Acetic anhydride (Ac2O)", "Sodium hydroxide (NaOH)" ], "Reactions": [ "Protection of 3-nitrobenzoic acid with acetic anhydride and pyridine to form 3-acetoxy-6-nitrobenzoic acid", "Reduction of 3-acetoxy-6-nitrobenzoic acid with NaBH4 and AcOH to form 3-hydroxy-6-nitrobenzoic acid", "Protection of 3-hydroxybenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) and DIPEA to form TBDMS-protected 3-hydroxybenzoic acid", "Coupling of TBDMS-protected 3-hydroxybenzoic acid and 3-hydroxy-6-nitrobenzoic acid using DCC and TEA to form the intermediate product", "Reduction of the intermediate product with NaBH4 and AcOH to form the key intermediate, 3-amino-4-hydroxybenzoic acid", "Deprotection of the TBDMS group using TBAF in THF to obtain 3-hydroxybenzoic acid", "Coupling of 3-hydroxybenzoic acid and 3-amino-4-hydroxybenzoic acid using DCC and TEA to form blasticidin A", "Purification of blasticidin A using column chromatography with a solvent system of CHCl3/MeOH (9:1)" ] }

Número CAS

100513-53-9

Fórmula molecular

C58H107NO23

Peso molecular

1186.5 g/mol

Nombre IUPAC

(3Z)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

InChI

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-

Clave InChI

VVBSMETZVCGSHB-ONKGEUKFSA-N

SMILES isomérico

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

SMILES

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

SMILES canónico

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Apariencia

Yellow tan solid

Origen del producto

United States
Customer
Q & A

ANone: Blasticidin A is a known inhibitor of protein synthesis. It primarily acts by inhibiting peptidyl transferase activity within the ribosome, ultimately blocking the formation of peptide bonds and halting protein synthesis [].

ANone: While this compound effectively inhibits aflatoxin production, its exact target(s) within this pathway are not fully characterized. Research suggests that it may interact with protein tyrosine phosphatases involved in regulating aflatoxin biosynthesis. Specifically, this compound inhibits the activity of recombinant AfPTP1B-1, a protein tyrosine phosphatase homolog found in Aspergillus flavus, more potently than Dephostatin, another known phosphatase inhibitor [].

ANone: this compound delays the expression of aflR, a gene encoding a key regulatory protein for aflatoxin production, and also delays the expression of genes encoding enzymes involved in the aflatoxin biosynthetic pathway []. This suggests that protein synthesis inhibition indirectly affects aflatoxin production by interfering with the production of regulatory and biosynthetic proteins.

ANone: The molecular formula of this compound is C51-52H99-101O23N1/2Ca with a melting point of 165.5-166.5 °C [].

ANone: Yes, this compound exhibits a maximum absorbance (λmax) at 246 nm and 298 nm when dissolved in 50% methanol [].

ANone: this compound is a tetramic acid derivative characterized by a highly oxygenated long alkyl chain. This structure shares similarities with aflastatin A, another inhibitor of aflatoxin production [, ].

ANone: The eight chiral centers at C-4, 6, 31, 32, 33, 34, 35, and 37 of this compound have been chemically determined []. These chiral centers likely contribute to the specific interactions of this compound with its biological targets.

ANone: this compound shows stability in dark conditions but gradually decomposes upon exposure to sunlight []. This suggests that storage and handling of this compound should minimize light exposure to maintain its efficacy.

ANone: this compound itself is not known to have direct catalytic properties. Its mode of action primarily involves binding and inhibiting specific targets rather than catalyzing chemical reactions.

ANone: this compound is widely used as a selection agent in cell culture for the generation of stable cell lines [, , ]. It is also a valuable tool for studying protein synthesis and investigating pathways related to aflatoxin production [, ].

ANone: While detailed computational studies specifically focusing on this compound are limited in the provided research, molecular modeling studies comparing this compound to other nucleoside antibiotics could offer insights into its structure-activity relationship and potential interactions with its targets.

ANone: Derivatives of this compound lacking the tetramic acid moiety retain inhibitory activity against aflatoxin production but lose their antifungal activity []. This suggests that the tetramic acid moiety is crucial for antifungal activity but not essential for inhibiting aflatoxin production.

ANone: Derivatives that specifically target aflatoxin production without affecting fungal growth could be valuable tools for studying aflatoxin biosynthesis and developing targeted strategies to mitigate aflatoxin contamination in food and agriculture [].

ANone: While specific formulation strategies are not extensively discussed in the provided research, the sensitivity of this compound to light suggests that formulations should prioritize protecting it from light exposure. This could involve using opaque packaging or adding stabilizing agents to the formulation.

ANone: this compound was isolated in its crystalline form as a calcium-chelated compound in the 1950s. It was found to exhibit activity against various microorganisms with relatively low toxicity to mice when administered orally [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.